2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride
Overview
Description
2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride is a versatile chemical compound widely used in scientific research. It has applications ranging from drug delivery systems to the synthesis of polymers. This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and interact with different molecular targets.
Preparation Methods
The synthesis of 2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride typically involves the reaction of 2-aminoethanol with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications.
Chemical Reactions Analysis
2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme kinetics and protein interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride can be compared with similar compounds like 3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane and N-(2-Hydroxyethyl)ethylenediamine . These compounds share similar functional groups but differ in their overall structure and reactivity. The uniqueness of this compound lies in its specific combination of hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-[3-(2-hydroxyethylamino)propylamino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2.ClH/c10-6-4-8-2-1-3-9-5-7-11;/h8-11H,1-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTWPXDBEVFTNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCO)CNCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80637419 | |
Record name | 2,2'-(Propane-1,3-diyldiazanediyl)di(ethan-1-ol)--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80637419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-31-3 | |
Record name | NSC68297 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(Propane-1,3-diyldiazanediyl)di(ethan-1-ol)--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80637419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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